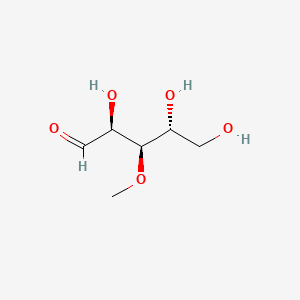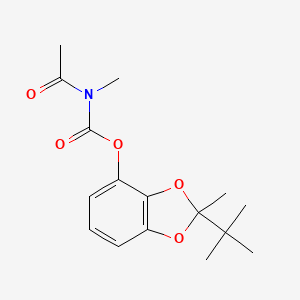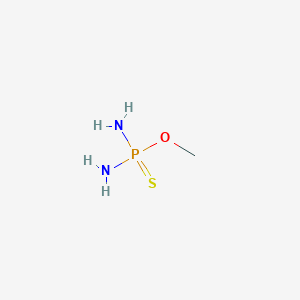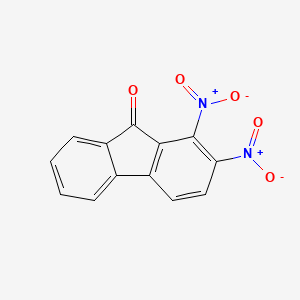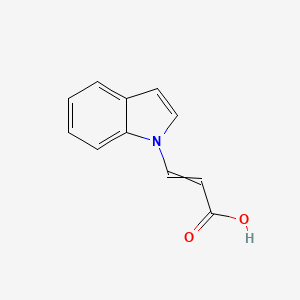
3-(1H-Indol-1-yl)prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-Indol-1-yl)prop-2-enoic acid, also known as indoleacrylic acid, is an organic compound with the molecular formula C11H9NO2. It is a derivative of indole, a heterocyclic aromatic organic compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-1-yl)prop-2-enoic acid typically involves the reaction of indole with acrylic acid under specific conditions. One common method involves heating indole with acrylic acid in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the reaction. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
3-(1H-Indol-1-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming indolepropanoic acid.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of indolepropanoic acid.
Substitution: Formation of halogenated or nitrated indole derivatives.
科学研究应用
3-(1H-Indol-1-yl)prop-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its role in various biological processes and as a potential bioactive compound.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(1H-Indol-1-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes, such as indoleamine 2,3-dioxygenase (IDO), which is involved in tryptophan metabolism. By inhibiting this enzyme, the compound can modulate various biological processes, including immune responses and cell proliferation.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-propionic acid: Known for its antioxidant properties.
Indole-3-butyric acid: Another plant hormone used in agriculture .
Uniqueness
3-(1H-Indol-1-yl)prop-2-enoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its potential as an enzyme inhibitor and its applications in diverse fields make it a compound of significant interest in scientific research .
属性
CAS 编号 |
38720-47-7 |
|---|---|
分子式 |
C11H9NO2 |
分子量 |
187.19 g/mol |
IUPAC 名称 |
3-indol-1-ylprop-2-enoic acid |
InChI |
InChI=1S/C11H9NO2/c13-11(14)6-8-12-7-5-9-3-1-2-4-10(9)12/h1-8H,(H,13,14) |
InChI 键 |
AWZMGHXMICGZMH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CN2C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


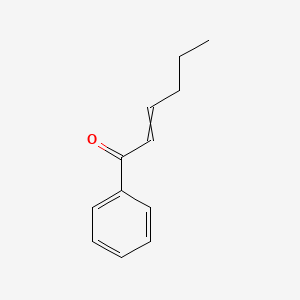
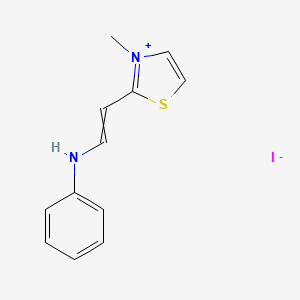
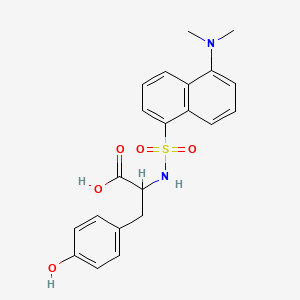
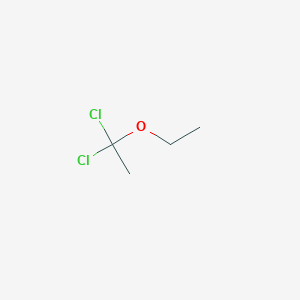

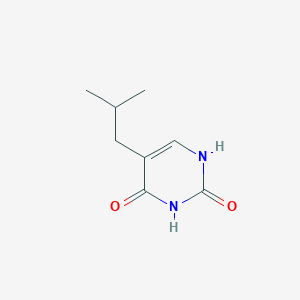
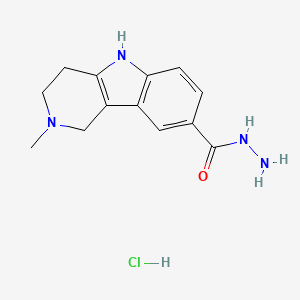
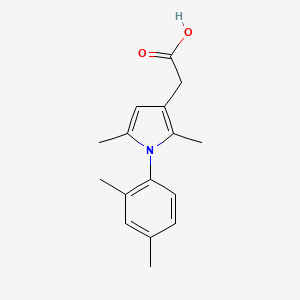
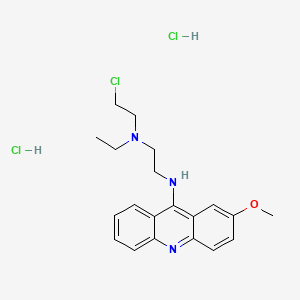
![1-[(Prop-1-en-2-yl)oxy]dodecane](/img/structure/B14658735.png)
